Guanidinobiotin
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Description
Guanidinobiotin, also known as 2-Iminobiotin, is a biotin (vitamin H or B7) analog . It is a reversible nitric oxide synthases inhibitor with K_i values of 21.8 and 37.5μM for murine iNOS and rat n-cNOS, respectively . It has been found to protect human neuronal cells from hypoxia-induced cell damage .
Synthesis Analysis
The synthesis of guanidines, including Guanidinobiotin, often involves the guanylation of various amines with cyanamide . This process can occur in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . The method has practical utility for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .Molecular Structure Analysis
Guanidinobiotin has the empirical formula C10H17N3O2S and a molecular weight of 243.33 . Its structure includes a hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid .Physical And Chemical Properties Analysis
Guanidinobiotin is soluble in 1 M HCl, forming a clear, colorless solution at a concentration of 50 mg/mL . It should be stored at a temperature between 2-8°C .Mechanism of Action
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H/t6-,7-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJLCYOCQWMQL-UFLZEWODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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